

# Application Note: ATTO 465 Maleimide for Antibody Conjugation

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## Compound of Interest

Compound Name: ATTO 465 maleimid

Cat. No.: B15556988

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

ATTO 465 is a fluorescent dye characterized by its strong absorption, high fluorescence quantum yield, and significant Stokes shift.[1][2] The maleimide derivative of ATTO 465 is a thiol-reactive probe that specifically and efficiently labels sulfhydryl groups, which are present in the cysteine residues of antibodies and other proteins.[2][3][4][5][6] This covalent reaction forms a stable thioether bond, making it an excellent choice for creating fluorescently labeled antibodies for use in various immunoassays, including flow cytometry, fluorescence microscopy, and western blotting.[3][7] This document provides a detailed protocol for the conjugation of **ATTO 465 maleimide** to antibodies.

## Quantitative Data Summary

The following table summarizes the key quantitative parameters for the successful conjugation of **ATTO 465 maleimide** to an antibody.

Parameter	Recommended Value/Range	Notes
ATTO 465 Maleimide Properties		
Molecular Weight (MW)	518 g/mol	[1]
Excitation Maximum ( $\lambda_{abs}$ )	453 nm	[1]
Emission Maximum ( $\lambda_{em}$ )	506 nm	[1][3]
Molar Extinction Coefficient ( $\epsilon_{max}$ )	75,000 M <sup>-1</sup> cm <sup>-1</sup>	[1][3]
Correction Factor (CF280)	0.48	[1][3]
Reaction Conditions		
pH	7.0 - 7.5	Optimal for selective reaction with thiol groups.[1][3][5][6]
Molar Ratio (Dye:Antibody)	10:1 to 20:1	This is a starting point and should be optimized for each specific antibody.[5][6] A 1.3-fold molar excess per sulfhydryl group has also been recommended.[3][8]
Antibody Concentration	2 - 10 mg/mL	Lower concentrations can significantly reduce conjugation efficiency.[9]
Reaction Time	2 hours at room temperature or overnight at 4°C	Incubation should be done in the dark to protect the dye from photobleaching.[1][5][6]
Buffer Composition		
Recommended Buffers	PBS, Tris, HEPES (10-100 mM)	Buffers should be free of thiol-containing compounds.[1][5][6]
Purification		

Method	Gel filtration (e.g., Sephadex G-25)	To remove unconjugated dye. <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[9]</a>
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## Experimental Protocols

### Antibody Preparation and Reduction of Disulfide Bonds

For efficient labeling with a maleimide dye, the antibody's interchain disulfide bonds must be reduced to generate free sulfhydryl groups.[\[6\]](#)[\[10\]](#)

Materials:

- Antibody of interest
- Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
- Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4
- Inert gas (e.g., nitrogen or argon)

Procedure:

- Dissolve the antibody in the reaction buffer to a final concentration of 2-10 mg/mL.[\[9\]](#) If the antibody is in a buffer containing Tris or glycine, it must be dialyzed against PBS.[\[9\]](#)
- To reduce the disulfide bonds, add a 10- to 100-fold molar excess of TCEP to the antibody solution.[\[1\]](#)[\[5\]](#)[\[6\]](#) If using DTT, a similar molar excess is required; however, the excess DTT must be removed by dialysis or a desalting column before adding the maleimide dye.[\[1\]](#)[\[6\]](#) TCEP does not need to be removed.[\[1\]](#)
- Flush the vial with an inert gas, seal it, and incubate for 20-30 minutes at room temperature.  
[\[6\]](#)

### Preparation of ATTO 465 Maleimide Stock Solution

Materials:

- **ATTO 465 maleimide**

- Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)[2][4]

Procedure:

- Immediately before use, prepare a 10-20 mM stock solution of **ATTO 465 maleimide** in anhydrous DMSO or DMF.[1][6]
- Vortex briefly to ensure the dye is fully dissolved. Protect the stock solution from light.[1]

## Antibody Conjugation with ATTO 465 Maleimide

Procedure:

- Add the prepared **ATTO 465 maleimide** stock solution to the reduced antibody solution. The recommended starting molar excess of dye to antibody is between 10:1 and 20:1.[5][6]
- Gently mix the reaction solution.
- Protect the reaction from light by wrapping the vial in aluminum foil.
- Incubate for 2 hours at room temperature or overnight at 4°C.[1][5][6]

## Purification of the Antibody-Dye Conjugate

Purification is necessary to remove any unreacted or hydrolyzed dye.[3]

Materials:

- Gel filtration column (e.g., Sephadex G-25)
- Reaction Buffer (PBS, pH 7.2-7.4)

Procedure:

- Equilibrate the Sephadex G-25 column with the reaction buffer.[3]
- Apply the conjugation reaction mixture to the column.[9]

- Elute the conjugate with the reaction buffer. The first colored fraction to elute will be the labeled antibody. The smaller, unconjugated dye molecules will elute later.[3]
- Collect the fractions containing the purified antibody-dye conjugate.

## Characterization and Storage

Degree of Labeling (DOL): The DOL, or the average number of dye molecules per antibody, can be determined spectrophotometrically.

- Dilute a small amount of the purified conjugate in PBS.
- Measure the absorbance at 280 nm (A280) and 453 nm (A453).
- Calculate the protein concentration and DOL using the following equations:
  - Protein Concentration (M) =  $[A_{280} - (A_{453} * CF_{280})] / \epsilon_{\text{protein}}$
  - Dye Concentration (M) =  $A_{453} / \epsilon_{\text{dye}}$
  - DOL = Dye Concentration / Protein Concentration

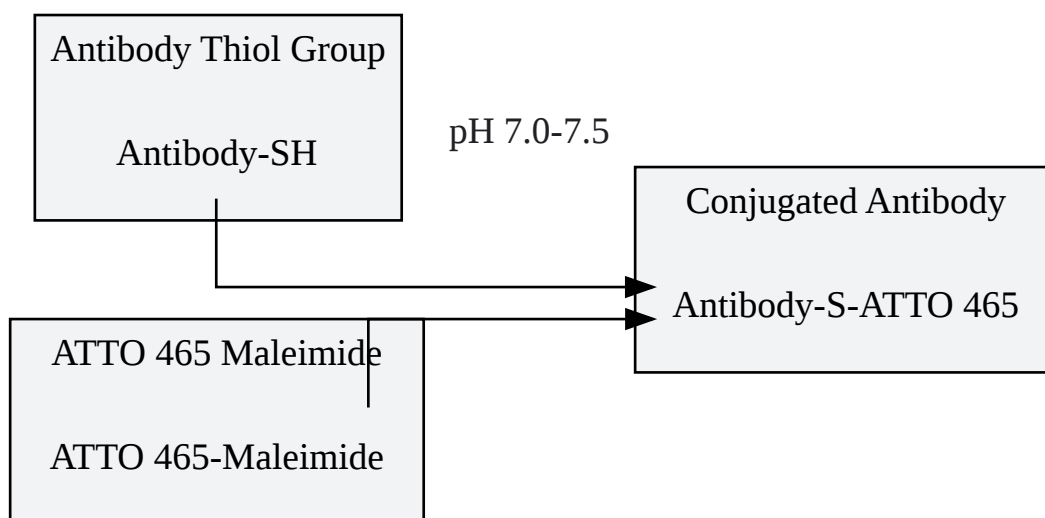
Where:

- CF280 is the correction factor for the dye at 280 nm (0.48 for ATTO 465).[1][3]
- $\epsilon_{\text{protein}}$  is the molar extinction coefficient of the antibody at 280 nm (typically ~210,000 M<sup>-1</sup>cm<sup>-1</sup> for IgG).
- $\epsilon_{\text{dye}}$  is the molar extinction coefficient of ATTO 465 at 453 nm (75,000 M<sup>-1</sup>cm<sup>-1</sup>).[1][3]

Storage: Store the purified conjugate at 4°C, protected from light. For long-term storage, add a preservative like sodium azide (0.02% final concentration) or store in 50% glycerol at -20°C.[3][5][6][8]

## Visualizations

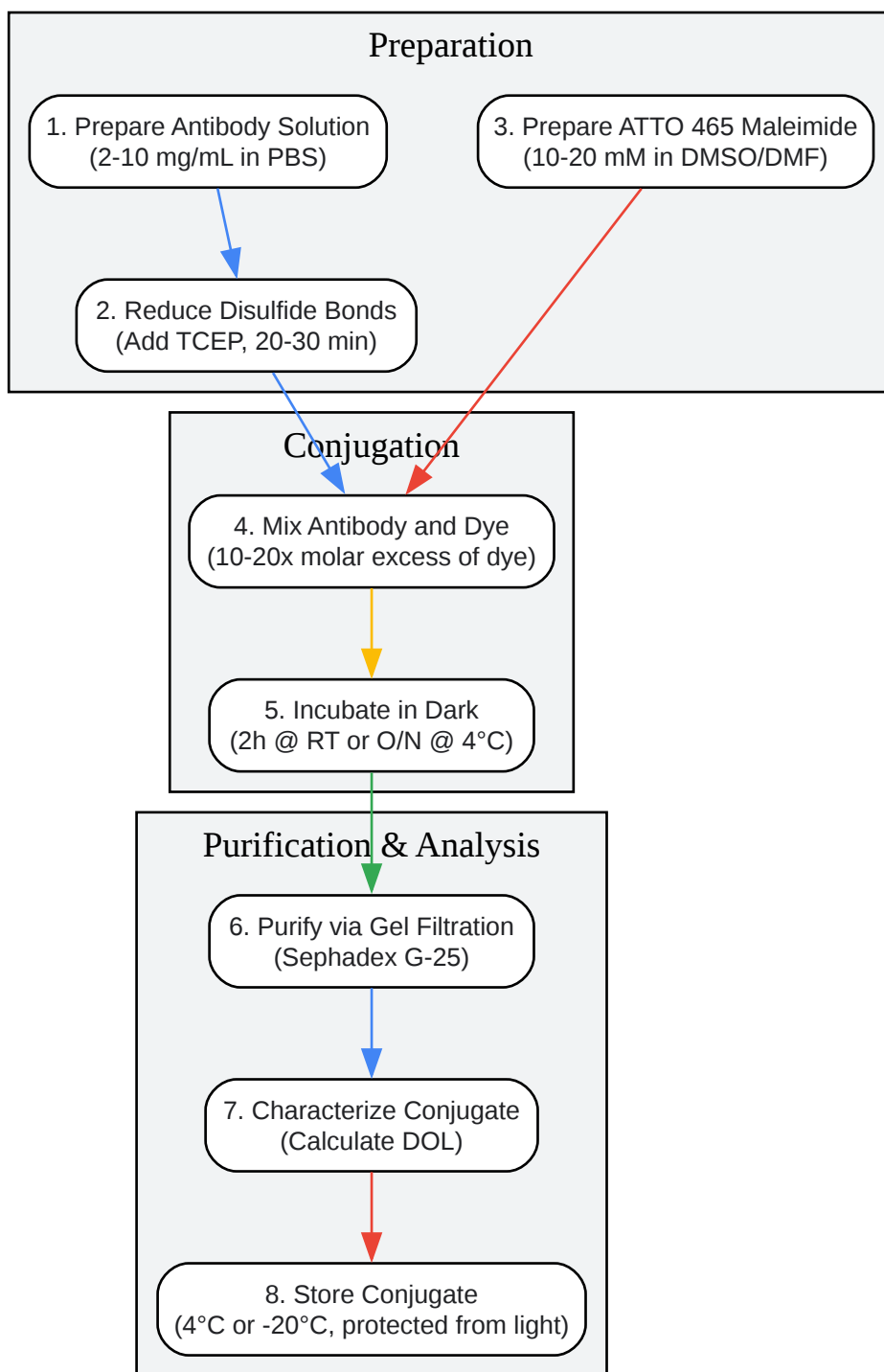
### Chemical Reaction Pathway



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Caption: Thiol-Maleimide Conjugation Reaction.

## Experimental Workflow



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Caption: ATTO 465 Antibody Conjugation Workflow.

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